molecular formula C11H12N2O B1331940 1-Isopropyl-1H-benzimidazole-2-carbaldehyde CAS No. 339547-40-9

1-Isopropyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1331940
CAS No.: 339547-40-9
M. Wt: 188.23 g/mol
InChI Key: GHWMKMLXYMLFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H12N2O. It is a derivative of benzimidazole, featuring an isopropyl group at the first position and an aldehyde group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-isopropylbenzimidazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-1H-benzimidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a benzimidazole ring with an isopropyl group and an aldehyde functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C12H14N2O
  • Molecular Weight : Approximately 188.23 g/mol
  • Functional Groups : Benzimidazole ring, isopropyl group, aldehyde group

The presence of these functional groups contributes to the compound's reactivity and biological activity, making it a valuable candidate for further research.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily due to its structural features. Some key activities include:

Antimicrobial Activity

This compound and its derivatives have been studied for their antimicrobial properties. The benzimidazole core is prevalent in many FDA-approved drugs, suggesting a strong potential for similar applications.

In one study, derivatives of benzimidazole were tested against various bacterial strains, showing significant inhibitory effects:

  • Minimum Inhibitory Concentration (MIC) values demonstrated effectiveness against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) .

Antiproliferative Activity

The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies indicated significant antiproliferative effects against the MDA-MB-231 breast cancer cell line, with some derivatives exhibiting IC50 values as low as 3.2 μM .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : Molecular docking studies suggest that the compound can effectively bind to various receptors, indicating potential as a therapeutic agent .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant antibacterial activity with MIC values ranging from 4 to 8 μg/mL against MRSA strains .
Antiproliferative Activity Showed IC50 values of 3.2 μM against MDA-MB-231 cells; derivatives exhibited enhanced activity compared to the parent compound .
Molecular Docking Indicated strong binding affinity to target enzymes and receptors, supporting its role as a potential drug candidate .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that create the benzimidazole framework followed by the introduction of the aldehyde group. This compound can serve as a precursor for synthesizing various bioactive molecules.

Synthetic Route Overview

  • Formation of the benzimidazole core through condensation reactions.
  • Introduction of the isopropyl group via alkylation methods.
  • Functionalization to yield the aldehyde group through oxidation reactions.

Properties

IUPAC Name

1-propan-2-ylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMKMLXYMLFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360074
Record name 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339547-40-9
Record name 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.